molecular formula C17H16F2N2O2S B2952673 4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide CAS No. 682762-99-8

4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2952673
CAS No.: 682762-99-8
M. Wt: 350.38
InChI Key: RIXZCFJCNWGOBD-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a synthetic indole derivative supplied for research applications. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological potential. This compound features a substituted indole core linked to a 4-fluorobenzenesulfonamide group, a combination that may be of significant interest in early-stage drug discovery. Indole derivatives are extensively researched due to their broad spectrum of reported pharmacological activities. Scientific literature indicates that indole-based compounds can exhibit various biological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The molecular structure of this compound, which includes a sulfonamide functional group, is commonly explored in the development of enzyme inhibitors and receptor ligands. The specific substitution pattern with fluorine atoms and the methyl group on the indole ring may influence its physicochemical properties, bioavailability, and binding affinity to biological targets. This product is intended for use by qualified researchers in laboratory settings. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O2S/c1-11-15(16-10-13(19)4-7-17(16)21-11)8-9-20-24(22,23)14-5-2-12(18)3-6-14/h2-7,10,20-21H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXZCFJCNWGOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide involves multiple steps. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst.

    Reduction: The acyl group is then reduced to an alkane using a reducing agent such as lithium aluminum hydride.

    Nitration: The aromatic ring undergoes nitration using a mixture of concentrated nitric and sulfuric acids.

    Substitution: The nitro group is substituted with a sulfonamide group using a suitable sulfonamide reagent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:
  • Halogen Effects : The target’s 4-fluoro group may improve metabolic stability compared to chloro (Compound 15) or nitro (Compound 17) substituents, as fluorine’s small size and high electronegativity reduce steric hindrance and enhance binding selectivity .
  • Synthetic Efficiency : Hydrazones (e.g., Compounds 15–17) achieve yields >90% under reflux conditions, whereas cyclized derivatives (e.g., triazoles, oxadiazoles) show lower yields (49–71%) due to multi-step reactions .

Physicochemical Properties

  • Lipophilicity : The 2-methyl group on the indole ring increases hydrophobicity compared to hydrogen or polar substituents (e.g., Compound 23 in , which has a sulfanylidene group). This may enhance blood-brain barrier penetration .
  • Thermal Stability : High melting points (e.g., 227–228.5°C for Compound 17) correlate with nitro groups’ strong intermolecular interactions. The target’s fluorine and methyl groups may lower its melting point due to reduced polarity .

Biological Activity

4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

  • Molecular Formula : C24H22ClFN4S
  • Molecular Weight : 453.0 g/mol
  • IUPAC Name : 3-(4-chlorophenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea

Physical Properties

PropertyValue
XLogP3-AA5.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count6
Topological Polar Surface Area76 Ų

Research indicates that sulfonamide derivatives, including this compound, exhibit various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of carbonic anhydrase, which is involved in regulating acid-base balance and fluid secretion in the body .
  • Cardiovascular Effects : Studies have demonstrated that similar sulfonamide derivatives can influence perfusion pressure and coronary resistance, suggesting a role in cardiovascular modulation .
  • Anticancer Properties : Preliminary findings suggest that this compound may have cytotoxic effects against certain cancer cell lines, although detailed studies are still needed to confirm these effects .

Case Studies and Experimental Findings

A series of experimental studies have evaluated the biological activity of related sulfonamide compounds:

  • Study on Perfusion Pressure : In isolated rat heart models, various benzene sulfonamides were tested for their effects on perfusion pressure. Results indicated that certain derivatives could significantly decrease perfusion pressure over time, implicating their role in cardiovascular health .

Table: Experimental Design for Perfusion Pressure Study

GroupCompoundDose
IControl (Krebs-Henseleit solution only)-
IIBenzene sulfonamide0.001 nM
IIICompound 2 (2,5-Dichloro-N-(4-nitrophenyl)benzenesulfonamide)0.001 nM
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001 nM
VCompound 4 (4-(2-Amino-ethyl)-benzenesulfonamide)0.001 nM
VICompound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide)0.001 nM

Pharmacokinetic Parameters

Pharmacokinetic studies using computational models have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. These theoretical evaluations indicate varying permeability across different cell types, which could influence its biological activity and therapeutic applications .

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